An In-Depth Technical Guide to the Structure and Stereochemistry of 2-Amino-3-cyclobutylpropanoic Acid
An In-Depth Technical Guide to the Structure and Stereochemistry of 2-Amino-3-cyclobutylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a rapidly advancing strategy for enhancing pharmacological properties. Among these, amino acids bearing cyclic moieties have garnered significant attention for their ability to impose conformational constraints, thereby influencing peptide secondary structure, receptor affinity, and proteolytic stability. This guide provides a comprehensive technical overview of 2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid with a unique cyclobutyl side chain. We will delve into its structural intricacies, stereochemical considerations, synthetic approaches, and its potential applications in medicinal chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
2-Amino-3-cyclobutylpropanoic acid, also known as 3-cyclobutylalanine, is an alpha-amino acid with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene-linked cyclobutyl group.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number (Racemic) | 4426-06-6 | [1] |
| IUPAC Name | 2-amino-3-cyclobutylpropanoic acid | [1] |
| Synonyms | 3-cyclobutylalanine, DL-Cyclobutylalanine | [1] |
| Predicted Physicochemical Properties | ||
| pKa (Carboxyl) | ~2.2 | Estimated |
| pKa (Amino) | ~9.5 | Estimated |
| Isoelectric Point (pI) | ~5.85 | Estimated |
Note: Predicted pKa and pI values are estimated based on the values for similar aliphatic amino acids and the principles of isoelectric point calculation for neutral amino acids. Experimental determination is required for precise values.
Stereochemistry and Conformational Analysis
The presence of a chiral alpha-carbon renders 2-Amino-3-cyclobutylpropanoic acid a stereoisomeric molecule, existing as (S) and (R) enantiomers. The stereochemistry at this center is crucial for its biological activity and its influence on peptide structure.
Chirality and Enantiomers
The alpha-carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and a cyclobutylmethyl group. This results in two non-superimposable mirror images, the (S) and (R) enantiomers. The naturally occurring amino acids are predominantly in the L- (which usually corresponds to the S-) configuration. For synthetic applications in drug discovery, both enantiomers are of interest as they can exhibit different pharmacological profiles.
Conformational Preferences of the Cyclobutyl Ring
The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain.[2] This puckering creates two distinct substituent positions: axial and equatorial. The substituent on a monosubstituted cyclobutane ring, in this case, the methylene group attached to the amino acid backbone, will preferentially occupy the equatorial position to minimize steric hindrance.
The puckering of the cyclobutane ring and the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds introduce a degree of conformational flexibility to the side chain. This constrained flexibility is a key feature that can be exploited in peptide design to favor specific secondary structures, such as β-turns or helical motifs.[3]
Impact on Peptide Structure
The incorporation of conformationally restricted amino acids like 3-cyclobutylalanine can significantly influence the secondary structure of peptides. The bulky and conformationally constrained cyclobutyl group can limit the accessible dihedral angles (phi and psi) of the peptide backbone in its vicinity, thereby promoting the formation of well-defined secondary structures. This can lead to enhanced receptor binding affinity and specificity.[4]
Synthesis of 2-Amino-3-cyclobutylpropanoic Acid
The synthesis of 2-Amino-3-cyclobutylpropanoic acid, particularly in its enantiomerically pure forms, is a key challenge for its application in drug discovery. Several general strategies for the asymmetric synthesis of β-substituted amino acids can be adapted.
General Asymmetric Synthetic Approaches
The enantioselective synthesis of non-proteinogenic amino acids is a well-established field, with several robust methods available. These include:
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Chiral Auxiliary-Mediated Alkylation: This classic approach involves the use of a chiral auxiliary, such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers, to direct the stereoselective alkylation of a glycine enolate equivalent with a suitable cyclobutylmethyl halide.
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of a dehydroamino acid precursor containing the cyclobutyl moiety, using a chiral rhodium or ruthenium catalyst, can provide access to the desired enantiomer.
-
Enzymatic Resolution: The enzymatic resolution of a racemic mixture of 2-Amino-3-cyclobutylpropanoic acid or its derivative using an aminoacylase or a lipase can be an efficient method to separate the enantiomers.
Exemplary Synthetic Workflow: Asymmetric Alkylation
Below is a conceptual workflow for the asymmetric synthesis of (S)-2-Amino-3-cyclobutylpropanoic acid using a chiral auxiliary approach.
Caption: Conceptual workflow for the asymmetric synthesis of (S)-2-Amino-3-cyclobutylpropanoic acid.
Characterization and Analytical Methods
The unambiguous characterization of 2-Amino-3-cyclobutylpropanoic acid is essential for its use in research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, the β-methylene protons, and the protons of the cyclobutyl ring. The chemical shifts and coupling constants of these protons provide valuable information about the molecule's connectivity and conformation.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxyl carbon, the α-carbon, the β-carbon, and the carbons of the cyclobutyl ring.
Note: As of the time of this guide, publicly available, experimentally determined NMR spectra for 2-Amino-3-cyclobutylpropanoic acid are scarce. Predicted spectra can be generated using computational software, but experimental verification is paramount.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. Electrospray ionization (ESI) or other soft ionization techniques are typically used to generate the molecular ion.
Chiral Chromatography
To determine the enantiomeric purity of the synthesized amino acid, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed. This technique separates the (R) and (S) enantiomers, allowing for their quantification.
Applications in Drug Discovery and Peptide Science
The unique structural features of 2-Amino-3-cyclobutylpropanoic acid make it an attractive building block for the design of novel peptide-based therapeutics.
Induction of Secondary Structures
The conformational rigidity of the cyclobutyl side chain can be exploited to induce and stabilize specific secondary structures in peptides, such as β-turns and helices.[3] This pre-organization of the peptide backbone can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.
Enhancement of Proteolytic Stability
The unnatural side chain of 3-cyclobutylalanine can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation. This can lead to a longer in vivo half-life and improved pharmacokinetic properties.
Modulation of Biological Activity
By replacing a natural amino acid with 3-cyclobutylalanine, the side chain's size, shape, and hydrophobicity are altered. This can lead to changes in the peptide's interaction with its receptor, potentially resulting in enhanced potency, altered selectivity, or a switch from agonist to antagonist activity.
Logical Flow for Peptide Modification
The decision to incorporate 2-Amino-3-cyclobutylpropanoic acid into a peptide therapeutic is guided by a logical workflow aimed at improving its drug-like properties.
Caption: Logical workflow for the incorporation of 2-Amino-3-cyclobutylpropanoic acid into a lead peptide.
Conclusion and Future Perspectives
2-Amino-3-cyclobutylpropanoic acid represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its unique combination of a chiral center and a conformationally constrained cyclobutyl side chain offers a powerful means to modulate the structure, stability, and biological activity of peptides. While the synthesis of this non-proteinogenic amino acid in enantiomerically pure form requires specialized synthetic methodologies, its potential to enhance the therapeutic properties of peptide-based drugs is significant. Future research will likely focus on the development of more efficient and scalable synthetic routes, as well as a more detailed exploration of its impact on the structure and function of a wider range of bioactive peptides. The continued investigation of such unique building blocks will undoubtedly pave the way for the next generation of innovative peptide therapeutics.
References
Sources
- 1. 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
